molecular formula C10H9NO4 B8513594 [3-(2-nitroethenyl)phenyl] acetate

[3-(2-nitroethenyl)phenyl] acetate

Cat. No.: B8513594
M. Wt: 207.18 g/mol
InChI Key: BBSUWGYHOQWQEX-UHFFFAOYSA-N
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Description

[3-(2-nitroethenyl)phenyl] acetate (CAS 18984-24-2) is a specialty organic compound that integrates a phenyl acetate group with a nitrostyrene-like structure. This molecular architecture makes it a valuable intermediate in medicinal chemistry and chemical biology research. The compound is a solid with a calculated density of 1.26 g/cm³ and a high boiling point of approximately 341.5°C, and it presents a flash point of 159.7°C, indicating handling and storage considerations for researchers . The primary research interest in this compound and its analogs stems from the documented biological activity of the nitrostyrene (nitroethenyl) pharmacophore. Nitrostyrene derivatives have been investigated for their potent antiproliferative properties and ability to induce apoptosis (programmed cell death) in various cancer cell lines . For instance, structurally related compounds have demonstrated significant activity against chemoresistant Burkitt's lymphoma cell lines by acting as reactive oxygen species (ROS)-dependent apoptotic agents, with effects superior to control drugs like taxol in preliminary studies . The mechanism of action for such compounds often involves the modulation of key cellular pathways, including the inhibition of tubulin polymerization, which disrupts cell division . Researchers utilize this compound as a building block for the synthesis of more complex molecules and as a probe for studying these biochemical mechanisms. This product is intended for research and manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

[3-(2-nitroethenyl)phenyl] acetate

InChI

InChI=1S/C10H9NO4/c1-8(12)15-10-4-2-3-9(7-10)5-6-11(13)14/h2-7H,1H3

InChI Key

BBSUWGYHOQWQEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C=C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Classical Henry Reaction with 3-Acetoxybenzaldehyde

The Henry reaction (nitroaldol reaction) couples 3-acetoxybenzaldehyde (1 ) with nitromethane (2 ) to form 1-(3-acetoxyphenyl)-2-nitroethanol (3 ). Key considerations include base selection to avoid hydrolysis of the acetate group.

Procedure (,):

  • Reagents : 3-Acetoxybenzaldehyde (1.0 equiv), nitromethane (3.0 equiv), triethylamine (0.5 equiv), methanol solvent.

  • Conditions : Stir at 0–5°C for 2–4 hours.

  • Workup : Quench with ice-cold 15% HCl, extract with dichloromethane, and purify via recrystallization (ethanol/water).

  • Yield : 60–75% ().

Mechanistic Notes :

  • Triethylamine acts as a mild base, generating the nitronate ion from nitromethane.

  • The nucleophilic nitronate attacks the aldehyde carbonyl, forming the β-nitro alcohol.

Challenges :

  • Strong bases (e.g., KOH) hydrolyze the acetate ester to 3-hydroxybenzaldehyde (,).

  • Diastereoselectivity is low (syn:anti ≈ 1:1) under classical conditions ().

Aqueous Henry Reaction at Neutral pH

To minimize ester hydrolysis, phosphate-buffered aqueous conditions (pH 7.0) are employed ():

Procedure :

  • Reagents : 3-Acetoxybenzaldehyde (1.0 equiv), nitromethane (3.0 equiv), 0.1 M phosphate buffer.

  • Conditions : Stir at room temperature for 6–12 hours.

  • Yield : 70–80% with improved syn selectivity (syn:anti ≈ 3:1).

Advantages :

  • No strong bases required, preserving the acetate group.

  • Environmentally friendly, water-based system.

Dehydration to [3-(2-Nitroethenyl)phenyl] Acetate

Acid-Catalyzed Dehydration

The β-nitro alcohol (3 ) is dehydrated using acidic conditions to form this compound (4 ):

Procedure (,):

  • Reagents : β-Nitro alcohol (3 ), acetic anhydride, catalytic p-toluenesulfonic acid (PTSA).

  • Conditions : Reflux at 80°C for 2–4 hours.

  • Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

  • Yield : 85–90%.

Mechanism :

  • Acetic anhydride acts as both solvent and acetylating agent, preventing retro-aldol reactions.

  • PTSA catalyzes the elimination of water, forming the nitroethenyl group.

Thermal Dehydration

Alternative thermal methods avoid acidic conditions ():

Procedure :

  • Reagents : β-Nitro alcohol (3 ), toluene solvent.

  • Conditions : Reflux at 110°C for 6–8 hours.

  • Yield : 70–75%.

Limitations :

  • Longer reaction times and lower yields compared to acid-catalyzed methods.

Alternative Routes and Modifications

Direct Nitroalkene Synthesis via Knoevenagel Condensation

A one-pot method avoids isolating the β-nitro alcohol (,):

Procedure :

  • Reagents : 3-Acetoxybenzaldehyde (1.0 equiv), nitromethane (3.0 equiv), ammonium acetate (catalyst), acetic acid solvent.

  • Conditions : Reflux at 100°C for 24 hours.

  • Yield : 50–60%.

Drawbacks :

  • Competitive side reactions (e.g., over-nitration) reduce efficiency.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics ():

Procedure :

  • Reagents : 3-Acetoxybenzaldehyde, nitromethane, Cu/Mg/Al hydrotalcite catalyst.

  • Conditions : Microwave at 120°C for 15–20 minutes.

  • Yield : 75–80%.

Advantages :

  • Reduced reaction time (minutes vs. hours).

  • Higher selectivity due to controlled heating.

Analytical Data and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.10 (s, 1H, ArH), 7.75 (d, J = 16 Hz, 1H, CH=CH-NO₂), 7.50–7.30 (m, 3H, ArH), 6.85 (d, J = 16 Hz, 1H, CH=CH-NO₂), 2.30 (s, 3H, OAc) (,).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch) ().

Crystallography

Single-crystal X-ray diffraction confirms the E-configuration of the nitroethenyl group ().

Industrial and Scalability Considerations

Catalytic Systems

  • Hydrotalcites : Cu/Mg/Al layered double hydroxides enable recyclable, solvent-free reactions ().

  • Enzyme Catalysis : Lipases (e.g., Candida antarctica) acetylate intermediates in biphasic systems ().

Green Chemistry Metrics

  • Atom Economy : 85% for Henry reaction + dehydration.

  • E-Factor : 2.3 (kg waste/kg product) using aqueous phosphate buffer ( ).

Chemical Reactions Analysis

Types of Reactions: [3-(2-nitroethenyl)phenyl] acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Amines, alcohols.

Major Products Formed:

    Reduction: 3-(2-Aminovinyl)phenyl acetate.

    Oxidation: Various oxidized derivatives of the phenyl ring.

    Substitution: Corresponding substituted esters or amides.

Comparison with Similar Compounds

[4-(2-Nitroethenyl)phenyl] Acetate

The para isomer serves as the closest structural analog. Key differences include:

  • Reactivity : The nitro group’s para position may stabilize the aromatic ring via resonance, whereas the meta position could lead to distinct electronic effects in reactions such as electrophilic substitution or reduction .

Table 1: Physical Properties of Structural Isomers

Property [3-(2-Nitroethenyl)phenyl] Acetate* [4-(2-Nitroethenyl)phenyl] Acetate
Molecular Weight (g/mol) ~207.18 207.18
Density (g/cm³) ~1.26 1.26
Boiling Point (°C) ~340–345 341.5
LogP (Octanol-Water) ~2.38 2.38
Applications Research chemical, potential pharmaceuticals Synthetic intermediates, photochemical studies

*Estimated based on para isomer data.

Comparison with Other Nitro-Substituted Esters

4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl Acetate

This compound features a nitro group within an isoindole ring system. Key contrasts include:

  • Stability : The isoindole ring may confer greater thermal stability compared to this compound’s linear nitroethenyl group.
  • Electronic Effects : The conjugated isoindole system could enhance electron-withdrawing effects, influencing reactivity in catalysis or polymerization .

Comparison with Simple Aromatic Acetates

Benzyl Phenyl Acetate

  • Physical Properties : Higher molecular weight (226.27 g/mol) and lower density (1.095–1.099 g/cm³) due to the absence of polar nitro groups.
  • Applications : Widely used in perfumes and cosmetics, unlike nitro-substituted acetates, which are primarily research chemicals .

Para-Cresyl Phenyl Acetate

A methyl-substituted aromatic ester (CAS 101-94-0):

  • Solubility : Enhanced lipophilicity (LogP >3) compared to nitro-substituted acetates (LogP ~2.38).
  • Utility : Preferred in fragrances for its floral scent, whereas nitro-substituted analogs may find niche roles in photoresponsive materials .

Table 2: Comparison with Non-Nitro Aromatic Acetates

Compound Molecular Weight (g/mol) Density (g/cm³) LogP Key Applications
Benzyl phenyl acetate 226.27 1.095–1.099 ~3.5 Perfumes, cosmetics
Para-cresyl phenyl acetate ~196.24 ~1.12 ~3.2 Fragrance formulations
This compound* 207.18 ~1.26 ~2.38 Pharmaceuticals, materials research

Chemical Stability and Hazards

Nitro groups generally pose explosion risks under high heat or friction. In contrast, 1-(2-amino-6-nitrophenyl)ethanone (CAS 56515-63-0) lacks thorough toxicological data, highlighting the need for caution in handling nitroaromatics .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for [3-(2-nitroethenyl)phenyl] acetate?

The synthesis typically involves esterification of phenolic precursors with acetylating agents. For structurally analogous compounds like Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate, a base-catalyzed reaction between 3-hydroxy-4-nitrobenzoic acid and ethyl chloroacetate yields the ester. Key parameters include:

  • Molar ratio : 1:1.2 (substrate to acetylating agent) .
  • Temperature : 60–80°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity . Variations in nitro group positioning (e.g., 2-nitroethenyl vs. 4-nitrophenyl) may require adjusted stoichiometry or catalysts.

Q. Which spectroscopic methods are most effective for characterizing this compound?

A combination of techniques is recommended:

  • IR spectroscopy : Identifies ester C=O (~1740 cm⁻¹) and nitro group (1520–1350 cm⁻¹) stretches .
  • NMR : 1^1H NMR reveals aromatic protons (δ 7.0–8.5 ppm) and acetate methyl protons (δ 2.1–2.3 ppm) .
  • GC-MS : Fragmentation patterns (e.g., m/z 268 for molecular ion) confirm molecular weight and structural motifs . Cross-referencing with databases like NIST Chemistry WebBook ensures accurate peak assignments .

Q. How can researchers screen the biological activity of this compound?

Standardized assays include:

  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anti-inflammatory activity : COX-2 inhibition assays using ELISA kits .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values . Solvent controls (e.g., DMSO ≤1% v/v) and positive controls (e.g., ciprofloxacin) are critical for validity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound?

Discrepancies often stem from methodological variability:

  • Strain specificity : Test across diverse microbial strains or cancer cell lines .
  • Concentration gradients : Use narrower dilution ranges (e.g., 0.1–100 µM vs. 1–500 µM) to identify threshold effects .
  • Meta-analysis : Pool data from independent studies to assess statistical significance . For example, inconsistent antimicrobial results may arise from differences in bacterial membrane permeability or efflux pump activity .

Q. How can computational modeling predict the reactivity of this compound?

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to evaluate electron density at the nitro group, which influences electrophilic substitution .
  • Molecular docking : Simulate interactions with biological targets (e.g., COX-2 active site) to rationalize anti-inflammatory activity .
  • QSPR models : Corrate substituent effects (e.g., nitro vs. methyl groups) with experimental logP or IC₅₀ values .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Key issues include:

  • Purification at scale : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
  • Nitro group stability : Avoid high temperatures (>100°C) to prevent decomposition; monitor via TLC .
  • Yield optimization : Catalytic methods (e.g., DMAP or enzymatic catalysts) improve atom economy .

Methodological Best Practices

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Under inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis .
  • Handling : Use PPE (gloves, goggles) and fume hoods due to potential irritancy .
  • Stability monitoring : Regular HPLC analysis to detect degradation products (e.g., free phenol or nitro derivatives) .

Q. What analytical techniques validate the purity of this compound?

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm .
  • Elemental analysis : Match calculated (e.g., C: 58.3%, H: 4.3%) and observed values .
  • Melting point : Sharp range (e.g., 112–114°C) indicates high crystallinity .

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